![molecular formula C21H19BrN2O4S B4614255 2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

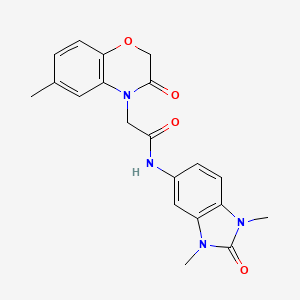

2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves a multi-step process starting from simple precursors to obtain the target molecule with desired functional groups. One common approach includes the esterification of specific bromo-cresols followed by reactions such as hydrazination and cyclization with thioglycolic acid to yield thiazolidinone cores. These cores are then further modified through reactions with different aromatic aldehydes or other nucleophiles to introduce various substituents that define the final compound's properties (Nikalje, Deshp, & Une, 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 1,3-thiazolidin-2-one ring, a feature that significantly contributes to their biological activity. The structure-activity relationship (SAR) studies often focus on modifications at different positions of this core to explore its impact on biological activity. Crystallographic studies have provided detailed insights into the molecular configurations, including bond lengths and angles, facilitating the understanding of the molecule's interaction with biological targets (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, which are crucial for their synthesis and modification. These reactions are often influenced by the nature of substituents on the thiazolidinone ring and the reaction conditions. The ability to participate in diverse chemical reactions makes thiazolidinone derivatives versatile intermediates for the synthesis of a wide array of biologically active compounds (Nagarajan, Nair, Shenoy, & Kartha, 1983).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by the nature and position of substituents on the thiazolidinone core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions (Kumar, Kumar, Drabu, Khan, Alam, Malhotra, & Minhaj, 2012).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and acidity/basicity, are influenced by the thiazolidinone ring and the attached functional groups. These properties play a critical role in the compound's biological activity, determining its interaction with biological targets, metabolic stability, and overall pharmacokinetic profile (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Profile

The synthesis of thiazolidinone derivatives involves various chemical reactions leading to compounds with potential antimicrobial activities. For instance, the formation of these compounds can start from the esterification of specific phenols, followed by hydrazination and reaction with aromatic aldehydes to yield N-(substituted benzylidene) derivatives. Cyclization with thioglycolic acid may produce thiazolidinone compounds that exhibit antibacterial and antifungal properties (Fuloria, Fuloria, & Gupta, 2014).

Hypoglycemic Activity

Some thiazolidinone derivatives have shown promising hypoglycemic activity, indicating potential applications in diabetes management. The synthesis methods involve stirring thiazolidinedione with substituted acetamide at room temperature or under microwave irradiation, enhancing reaction rates and yields. These compounds were evaluated in animal models for their hypoglycemic activity, with some derivatives exhibiting significant effects (Nikalje, Deshp, & Une, 2012).

Antiproliferative Activity

The design and synthesis of pyridine linked thiazole derivatives have been explored for their antiproliferative activity against various cancer cell lines. The compounds showed promising activity against specific cancer types, offering insights into the potential development of new anticancer agents (Alqahtani & Bayazeed, 2020).

Antioxidant and Anti-HCV Agents

Novel compounds derived from thiazolidinone have been investigated for their antioxidant and anti-HCV activities. These studies reveal that certain derivatives possess strong radical scavenging abilities and moderate activity against HCV NS5B RNA-dependent RNA polymerase, suggesting their potential application in pharmaceutical fields as natural antioxidants and therapeutic agents for hepatitis C virus (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).

Eigenschaften

IUPAC Name |

2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4S/c1-3-24-20(26)18(29-21(24)27)11-14-6-9-17(16(22)10-14)28-12-19(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXHRUINRWPAMH-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)/SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

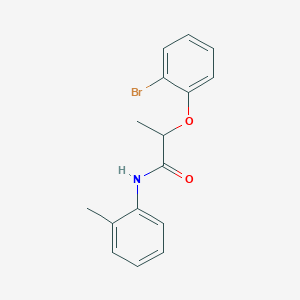

![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)

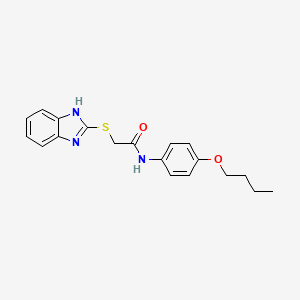

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)

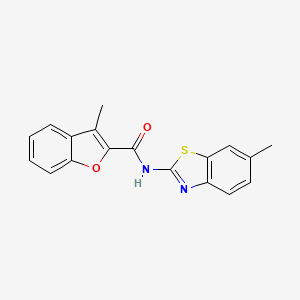

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)